molecular formula C13H19N4O8P B12921522 ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12921522
M. Wt: 390.29 g/mol
InChI Key: BRUTXTPUNYEJLI-ZRFIDHNTSA-N
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Description

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

    Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.

    Ribose Sugar Attachment: The ribose sugar is attached to the purine base through glycosidic bond formation.

    Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at the purine base or the ribose sugar.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Enzymes or metal catalysts may be used to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Nucleotides: This compound serves as a precursor for the synthesis of other nucleotides and nucleosides.

    Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of various biochemical reactions.

Biology

    DNA and RNA Research: It is used in studies related to DNA and RNA synthesis, replication, and repair.

    Enzyme Studies: The compound is used to investigate the activity of enzymes involved in nucleotide metabolism.

Medicine

    Drug Development: It serves as a model compound for the development of antiviral and anticancer drugs.

    Diagnostic Tools: The compound is used in the development of diagnostic assays for genetic diseases.

Industry

    Biotechnology: It is used in the production of genetically modified organisms and in various biotechnological applications.

    Pharmaceuticals: The compound is used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.

    Pathways: It participates in pathways related to DNA and RNA synthesis, repair, and regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.

    Guanosine Monophosphate (GMP): Another nucleotide with a guanine base instead of the purine base in the given compound.

Uniqueness

    Structural Differences: The presence of specific functional groups and the unique arrangement of atoms make ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate distinct from other nucleotides.

    Biological Activity: The compound’s unique structure may confer specific biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C13H19N4O8P

Molecular Weight

390.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2-propyl-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H19N4O8P/c1-2-3-7-15-11-8(12(20)16-7)14-5-17(11)13-10(19)9(18)6(25-13)4-24-26(21,22)23/h5-6,9-10,13,18-19H,2-4H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1

InChI Key

BRUTXTPUNYEJLI-ZRFIDHNTSA-N

Isomeric SMILES

CCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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